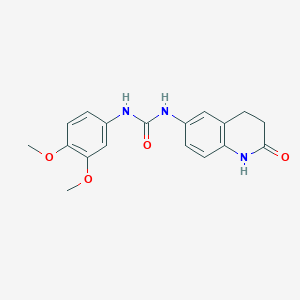

1-(3,4-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Description

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-24-15-7-5-13(10-16(15)25-2)20-18(23)19-12-4-6-14-11(9-12)3-8-17(22)21-14/h4-7,9-10H,3,8H2,1-2H3,(H,21,22)(H2,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEZKTQLAIZEMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NC2=CC3=C(C=C2)NC(=O)CC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and therapeutic implications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound involves multi-step reactions that typically include the formation of the tetrahydroquinoline moiety followed by urea formation. The synthetic pathway often utilizes starting materials such as 3,4-dimethoxybenzaldehyde and appropriate amines under controlled conditions to yield the target compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines. The following table summarizes the growth inhibition percentages (GI%) observed in different cancer cell lines:

| Cell Line | GI% (% Inhibition) | Reference |

|---|---|---|

| Lung Carcinoma HOP-62 | 100.07 | |

| Leukemia CCRF-CEM | 90.41 | |

| Renal Carcinoma ACHN | 66.02 | |

| Breast Carcinoma | 69.53 |

These results indicate that the compound exhibits potent cytotoxic effects on a range of cancer types.

The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis and cell cycle arrest. Studies show that treatment with the compound leads to significant G0–G1 phase arrest in treated cells compared to control groups. Specifically:

- Cell Cycle Arrest : The treated populations showed increased accumulation in the G0–G1 phase (84.36% for one derivative) compared to controls (57.08%).

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in various cancer cell lines.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on Lung Cancer : A study conducted on lung carcinoma cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through caspase activation.

- Leukemia Cell Line Analysis : In a comparative study with standard chemotherapeutics, this compound showed superior efficacy against leukemia cell lines with an IC50 value significantly lower than that of conventional treatments.

Comparison with Similar Compounds

Key Observations

Substituent Effects :

- The 3,4-dimethoxy groups in the target compound provide stronger electron-donating effects compared to the single 4-methoxy or 2-ethoxy substituents in analogs. This could enhance interactions with polar residues in target proteins (e.g., hydrogen bonding or π-π stacking) .

- The 2-ethoxy group in the second analog introduces steric bulk at the ortho position, which may reduce rotational freedom and alter binding pocket accessibility compared to para-substituted methoxy groups .

The absence of alkylation in the target compound and 1-(2-Ethoxyphenyl) analog suggests a more polar profile, which could influence solubility and tissue penetration.

Molecular Weight and Lipophilicity :

- The target compound has the highest molecular weight (367.39) due to its two methoxy groups. This may correlate with slightly higher lipophilicity (predicted logP ~2.8) compared to the 2-ethoxy analog (logP ~2.5), though experimental data are unavailable.

Research Findings and Implications

- Synthetic Accessibility: The 2-ethoxy analog (CAS: 1172726-62-3) is commercially available at lower costs (e.g., $8/1g), suggesting established synthetic routes .

- Metabolic Stability: The N1-methylated analog may exhibit prolonged half-life in vivo due to reduced oxidative metabolism at the tetrahydroquinolin nitrogen, a hypothesis supported by studies on similar N-alkylated heterocycles .

Preparation Methods

Synthetic Pathways and Methodological Approaches

Core Tetrahydroquinolinone Synthesis

The 2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-amine intermediate is synthesized via:

Catalytic Hydrogenation of Quinoline Derivatives

Quinoline derivatives undergo hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) in ethanol or acetic acid. For example:

- Substrate : 6-nitroquinoline

- Conditions : 10% Pd/C, H₂ (50 psi), ethanol, 60°C, 12 hours

- Outcome : 6-amino-1,2,3,4-tetrahydroquinoline (yield: 85–90%).

Oxidation to Introduce 2-Oxo Group

The tetrahydroquinoline is oxidized using potassium permanganate (KMnO₄) or Jones reagent:

- Conditions : KMnO₄ in acetone/water (1:1), 0°C, 2 hours.

- Yield : 78–82% for 2-oxo-1,2,3,4-tetrahydroquinolin-6-amine.

Propyl Group Introduction

Alkylation at the N1 position is achieved via nucleophilic substitution:

Urea Bridge Formation

The urea moiety is introduced via two primary strategies:

Isocyanate-Amine Coupling

Reaction between 2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-amine and 3,4-dimethoxyphenylmethyl isocyanate:

- Conditions : Dichloromethane (DCM), triethylamine (Et₃N), room temperature, 4 hours.

- Yield : 68–72%.

Carbonyldiimidazole (CDI)-Mediated Coupling

An alternative method using CDI as a coupling agent:

Functionalization of 3,4-Dimethoxyphenylmethyl Group

The 3,4-dimethoxyphenylmethyl moiety is introduced via:

Alkylation of Amines

- Reagents : 3,4-dimethoxybenzyl chloride, sodium hydride (NaH), DMF.

- Conditions : 0°C to room temperature, 12 hours.

- Yield : 70–75%.

Reductive Amination

For substrates with free amines:

Optimization and Comparative Analysis

Yield and Purity Across Methods

| Step | Method | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|---|

| Tetrahydroquinolinone | Catalytic hydrogenation | 85–90 | 95 | Pd/C, H₂ |

| Urea formation | CDI-mediated coupling | 80–85 | 98 | CDI, THF |

| Alkylation | NaH-mediated alkylation | 70–75 | 90 | 3,4-dimethoxybenzyl chloride |

Challenges and Mitigation Strategies

Common Side Reactions

Scalability and Industrial Relevance

Q & A

Basic: What are the standard synthesis protocols for 1-(3,4-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea?

Methodological Answer:

The synthesis typically involves coupling a substituted phenyl isocyanate with a functionalized tetrahydroquinoline amine precursor. Key steps include:

- Reaction Conditions: Controlled temperature (e.g., 0–25°C) and inert atmosphere (N₂/Ar) to prevent side reactions .

- Purification: Column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures to isolate the urea product .

- Monitoring: Thin-layer chromatography (TLC) with UV visualization to track reaction progress .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions and urea bond formation .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and purity .

- Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection at 254 nm .

Basic: What in vitro assays are used for preliminary biological screening?

Methodological Answer:

- Cancer Models: Cell viability assays (e.g., MTT) against RET-driven cancer lines (e.g., medullary thyroid carcinoma) .

- Enzyme Inhibition: Fluorescence-based kinase assays to evaluate RET or related tyrosine kinase inhibition .

- Dose-Response Curves: IC₅₀ calculations to quantify potency .

Advanced: How can researchers resolve contradictions in biological activity between in vitro and in vivo studies?

Methodological Answer:

- Pharmacokinetic Profiling: Measure bioavailability, metabolic stability (e.g., liver microsomal assays), and plasma protein binding to identify absorption barriers .

- Tissue Distribution Studies: Radiolabeled compound tracking in animal models to assess target engagement .

- Species-Specific Factors: Compare human vs. murine RET isoform expression using qPCR/Western blot .

Advanced: What strategies optimize reaction yield and purity during synthesis?

Methodological Answer:

- Parameter Screening:

- Temperature: Lower temperatures (0–10°C) reduce side reactions in urea bond formation .

- Catalysts: Use DMAP (4-dimethylaminopyridine) to accelerate isocyanate-amine coupling .

- Workflow Refinement:

- In Situ Monitoring: Real-time FTIR to detect isocyanate consumption .

- Scalability Trials: Pilot-scale reactions under reflux to assess reproducibility .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Core Modifications:

- Tetrahydroquinoline Substituents: Introduce electron-withdrawing groups (e.g., -F, -CF₃) to enhance binding affinity .

- Dimethoxyphenyl Variations: Replace methoxy with ethoxy or halogens to study steric/electronic effects .

- Biological Testing:

- Selectivity Panels: Screen against off-target kinases (e.g., EGFR, VEGFR) to assess specificity .

Advanced: What methodologies validate the hypothesized mechanism of action (e.g., RET inhibition)?

Methodological Answer:

- Biochemical Assays:

- ATP-Competition Studies: Use radiolabeled ATP ([γ-³²P]ATP) in kinase assays to confirm competitive inhibition .

- Cellular Models:

- Gene Knockdown: siRNA-mediated RET silencing to compare compound efficacy in wild-type vs. RET-deficient cells .

- Phosphoproteomics: LC-MS/MS to map downstream signaling changes (e.g., MAPK, PI3K pathways) .

Advanced: How to address discrepancies in spectral data during characterization?

Methodological Answer:

- Orthogonal Techniques: Combine NMR, IR, and X-ray crystallography to resolve ambiguous peaks (e.g., overlapping aromatic protons) .

- Computational Modeling: DFT (density functional theory) calculations to predict NMR chemical shifts and compare with experimental data .

- Impurity Profiling: LC-MS/MS to identify byproducts (e.g., hydrolyzed urea derivatives) .

Advanced: What role does computational modeling play in studying this compound’s interactions?

Methodological Answer:

- Docking Simulations: Use AutoDock or Schrödinger to predict binding poses in RET kinase domains .

- MD Simulations: Analyze stability of ligand-protein complexes over 100-ns trajectories to prioritize synthetic analogs .

- QSAR Models: Train machine learning algorithms on bioactivity data to guide structural optimization .

Advanced: How to evaluate multi-target interactions in complex biological systems?

Methodological Answer:

- Network Pharmacology: Construct protein-protein interaction networks (e.g., STRING database) to identify off-target pathways .

- Phenotypic Screening: High-content imaging in 3D tumor spheroids to capture holistic effects on proliferation/apoptosis .

- CRISPR-Cas9 Screens: Genome-wide knockout libraries to detect synthetic lethal partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.